
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate: is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
The synthesis of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aryl halides in the presence of palladium catalysts to form N-Boc-protected anilines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Hydrolysis: It can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate is widely used in scientific research, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: The compound is used in the development of new pesticides and herbicides.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and carbamate groups play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Another related compound with different functional groups and reactivity.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for various applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C12H20F3NO3 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)7(8(17)12(13,14)15)16-9(18)19-11(4,5)6/h7H,1-6H3,(H,16,18) |
Clave InChI |
NXFFYCZEDXCNFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)


![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)


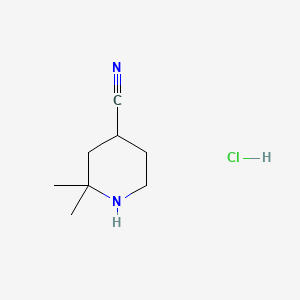
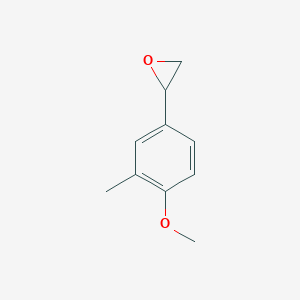
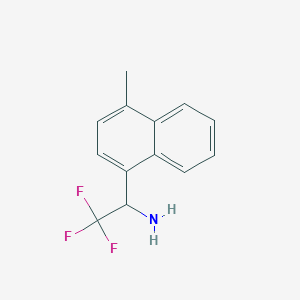
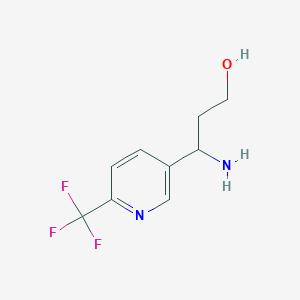
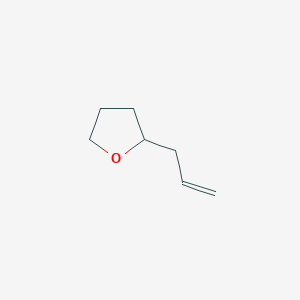
![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
